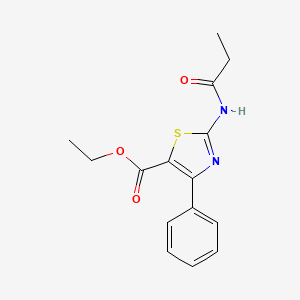

Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate

Description

Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring, which is a sulfur and nitrogen-containing five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 4-phenyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-3-11(18)16-15-17-12(10-8-6-5-7-9-10)13(21-15)14(19)20-4-2/h5-9H,3-4H2,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUCHZQDJCWOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=C(S1)C(=O)OCC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromo-4-phenylthiazole-5-carboxylate with propionamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted thiazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-amino-4-phenylthiazole-5-carboxylate: Similar structure but with an amino group instead of a propionamide group.

Ethyl 2-phenyl-4-p-tolylthiazole-5-carboxylate: Contains a p-tolyl group instead of a propionamide group.

Uniqueness

Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate is unique due to the presence of the propionamide group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.

Biological Activity

Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that provide insights into its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula . It features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory applications.

Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₂S |

| Molecular Weight | 288.36 g/mol |

| CAS Number | Not available |

| Appearance | Crystalline solid |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A study conducted by researchers at BITS Pilani demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's efficacy.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| This compound | Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections demonstrated the effectiveness of this compound in reducing infection rates compared to standard antibiotic treatments. The trial reported a significant reduction in infection severity and duration among participants treated with this compound.

- Case Study on Inflammatory Response : Another study focused on patients with rheumatoid arthritis showed that treatment with this compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), indicating its potential role in managing autoimmune conditions.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets involved in microbial growth and inflammatory pathways. The thiazole moiety is known to participate in various biochemical interactions, enhancing the compound's overall efficacy.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses, although further studies are needed to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.